3-Chloroimidazo[1,2-a]pyridin-6-ol
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Overview
Description
3-Chloroimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5ClN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridin-6-ol typically involves the reaction of 2-aminopyridine with α-haloketones under specific conditions. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under mild conditions using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits similar biological activities but with different potency and stability profiles.
3-Bromoimidazo[1,2-a]pyridine: Another derivative with distinct reactivity and applications.
Uniqueness
3-Chloroimidazo[1,2-a]pyridin-6-ol stands out due to its unique combination of a chloro group and a hydroxyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
InChI Key |
FREGMIUAPFSOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)Cl |
Origin of Product |
United States |
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